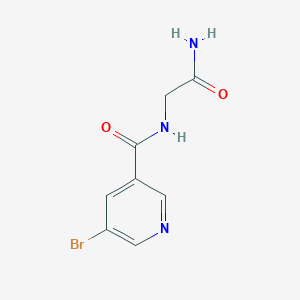
N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide: is an organic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 5-bromopyridine-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amine Addition: The acid chloride is then reacted with glycine or its derivatives to form the desired N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide. This step usually requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in optimizing the reaction parameters.
化学反応の分析
Types of Reactions
Substitution Reactions:
Reduction Reactions: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Major Products
Substitution: Formation of N-(2-amino-2-oxoethyl)-5-azidopyridine-3-carboxamide.
Reduction: Formation of N-(2-aminoethyl)-5-bromopyridine-3-carboxamide.
Oxidation: Formation of N-(2-nitro-2-oxoethyl)-5-bromopyridine-3-carboxamide.
科学的研究の応用
Chemistry
Ligand Synthesis: Used in the synthesis of ligands for coordination chemistry.
Catalysis: Acts as a precursor for catalysts in organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor for enzymes due to its structural similarity to natural substrates.
Protein Labeling: Used in bioconjugation techniques for labeling proteins.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: Acts as a monomer or comonomer in the synthesis of specialty polymers.
作用機序
The mechanism by which N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide exerts its effects often involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound may also participate in hydrogen bonding and van der Waals interactions, stabilizing its binding to the target.
類似化合物との比較
Similar Compounds
- N-(2-amino-2-oxoethyl)-5-chloropyridine-3-carboxamide
- N-(2-amino-2-oxoethyl)-5-fluoropyridine-3-carboxamide
- N-(2-amino-2-oxoethyl)-5-iodopyridine-3-carboxamide
Uniqueness
N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions that other halogens might not. For example, bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making this compound particularly useful in synthetic chemistry.
特性
分子式 |
C8H8BrN3O2 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C8H8BrN3O2/c9-6-1-5(2-11-3-6)8(14)12-4-7(10)13/h1-3H,4H2,(H2,10,13)(H,12,14) |
InChIキー |
NEVFROIHAHQZAC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)C(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



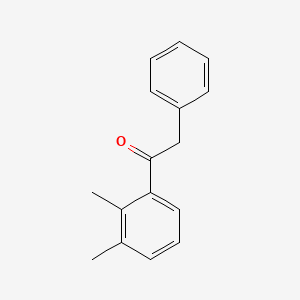
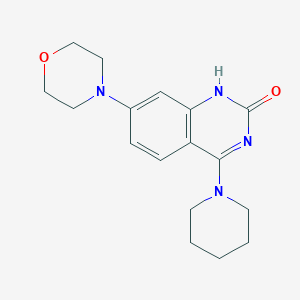
![Spiro[4.5]decan-8-yl methanesulfonate](/img/structure/B15356270.png)
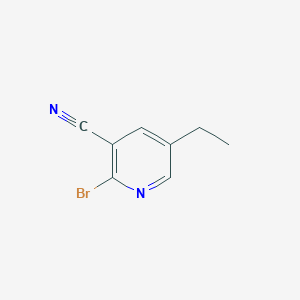
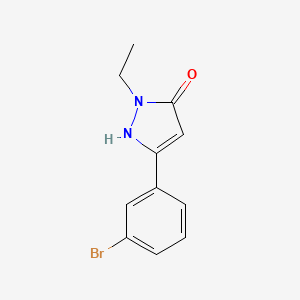
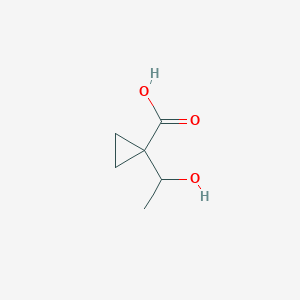
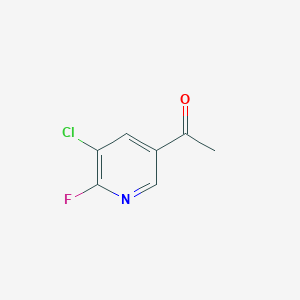
![Benzo[b]thiophene-3-methanamine, N,2-dimethyl-](/img/structure/B15356306.png)
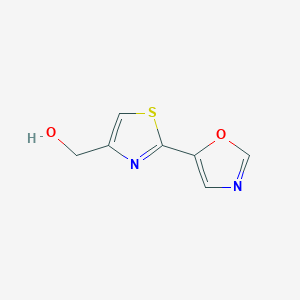
![3-[(4-chloro-2-fluorophenyl)methyl]-7-ethyl-2H-indazole](/img/structure/B15356326.png)
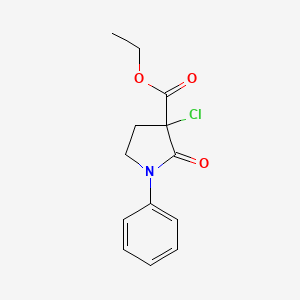
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-D-tryptophan](/img/structure/B15356344.png)

